Dimethylchlorophosphite

Oligonucleotide synthesis Phosphitylation Nucleoside chemistry

Dimethylchlorophosphite (CAS 3743-07-5), also systematically named dimethyl phosphorochloridite or chloro(dimethoxy)phosphane, is an organophosphorus compound with the molecular formula C2H6ClO2P and a molecular weight of 128.49 g/mol. It is a colorless liquid at ambient temperature, soluble in most organic solvents, and exhibits high sensitivity to moisture and protic conditions.

Molecular Formula C2H6ClO2P
Molecular Weight 128.49 g/mol
CAS No. 3743-07-5
Cat. No. B15290410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylchlorophosphite
CAS3743-07-5
Molecular FormulaC2H6ClO2P
Molecular Weight128.49 g/mol
Structural Identifiers
SMILESCOP(OC)Cl
InChIInChI=1S/C2H6ClO2P/c1-4-6(3)5-2/h1-2H3
InChIKeyNNPCWHQMEPPTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylchlorophosphite (CAS 3743-07-5): Core Chemical Characteristics and Procurement Baseline


Dimethylchlorophosphite (CAS 3743-07-5), also systematically named dimethyl phosphorochloridite or chloro(dimethoxy)phosphane, is an organophosphorus compound with the molecular formula C2H6ClO2P and a molecular weight of 128.49 g/mol [1]. It is a colorless liquid at ambient temperature, soluble in most organic solvents, and exhibits high sensitivity to moisture and protic conditions [2]. As a trivalent phosphorus electrophile, it serves as a phosphorylating and phosphitylating reagent, reacting with alcohols, phenols, and amines to yield phosphite triesters, which can subsequently be oxidized to the corresponding phosphate derivatives . The compound is typically prepared via the reaction of trimethyl phosphite with phosphorus trichloride in a 2:1 molar ratio in hexamethylphosphoramide (HMPA) and is not generally stored due to its thermal instability and tendency to undergo disproportionation [2]. Its primary research applications include the synthesis of phosphonates, phosphates, and phosphoramidates, particularly in the context of nucleotide analog preparation and organophosphorus methodology development [1].

Dimethylchlorophosphite Procurement: Why In-Class Analogs Are Not Interchangeable


Dialkyl chlorophosphites exhibit pronounced structure-activity relationships that preclude generic substitution. The steric and electronic properties conferred by the alkoxy substituents directly influence reaction kinetics, chemoselectivity, and by-product profiles [1]. The methyl ester in dimethylchlorophosphite provides minimal steric bulk, enabling access to hindered nucleophilic sites that bulkier diethyl or diisopropyl analogs cannot effectively reach [2]. Furthermore, the fragmentation pathways and stability of the resulting phosphorylated intermediates differ markedly between methyl and higher alkyl esters; for instance, dimethyl phosphorochloridite-derived intermediates undergo exclusive loss of methyl bromide upon bromine activation, a reaction pathway that is not replicated by ethyl analogs [3]. The methyl group also imparts distinct mass spectrometric fragmentation signatures—losses of formaldehyde from methyl esters versus ethyl radical losses from ethyl esters—affecting analytical method development and quality control [4]. Consequently, substituting a higher alkyl chlorophosphite for the dimethyl variant in a validated synthetic protocol can result in reduced yields, altered regioselectivity, or complete reaction failure. The evidence presented below quantifies these differential characteristics to inform procurement decisions.

Dimethylchlorophosphite (CAS 3743-07-5): Quantitative Differentiation Evidence vs. Comparators


Nucleoside Phosphitylation Efficiency: Dimethyl vs. tert-Butyl Methyl Phosphorochloridite

In a comparative study evaluating phosphitylating agents for oligonucleotide synthesis, dimethyl phosphorochloridite (the chlorophosphite derivative of dimethylchlorophosphite) efficiently phosphitylated a 5′-protected thymidine monomer. In contrast, the structurally analogous tert-butyl methyl phosphorochloridite was found not to be isolable and underwent decomposition via isobutylene elimination upon attempted phosphitylation [1]. This represents a binary functional outcome: dimethylchlorophosphite enables the intended transformation, while the mixed tert-butyl/methyl analog fails entirely under identical reaction conditions. The exclusive loss of methyl bromide upon subsequent bromine activation of the dimethyl phosphite triester intermediate further distinguishes the methyl ester from other alkyl variants, as bromide ion is sterically prevented from attacking the 3′-position by the nucleobase and bulky trityl protecting group [1].

Oligonucleotide synthesis Phosphitylation Nucleoside chemistry

Regioselective Allene Phosphorylation: Dimethylchlorophosphite vs. Chlorodiphenylphosphine

In the regioselective synthesis of phosphorylated α-hydroxyallenes via [2,3]-sigmatropic rearrangement of propargyl phosphites, dimethylchlorophosphite was employed successfully as the phosphorylating reagent for protected alkynols. The alternative reagent chlorodiphenylphosphine was also evaluated, yielding the corresponding phosphinite intermediates [1]. While both reagents enabled the desired transformation pathway, dimethylchlorophosphite produces dimethyl phosphite esters, whereas chlorodiphenylphosphine yields diphenyl phosphinite esters. The choice between these reagents is governed by the downstream synthetic requirements: dimethyl phosphite esters can be cleaved under mild basic conditions or undergo transesterification, whereas diphenyl phosphinites require different deprotection strategies. The study does not report comparative yields, but demonstrates that dimethylchlorophosphite is a viable and atom-economical phosphorylating agent for this transformation [1].

Allene synthesis Phosphorylation Sigmatropic rearrangement

Thermal and Hydrolytic Instability Profile: Dimethylchlorophosphite vs. Diethylchlorophosphite

Dimethylchlorophosphite is characterized by significant thermal instability at room temperature and undergoes rapid hydrolysis upon exposure to water or acids, generating dimethyl phosphate and hydrochloric acid . It is also prone to disproportionation, yielding methoxy dichlorophosphine and trimethyl phosphite [1]. Consequently, the reagent is typically prepared immediately before use and is not stored commercially [1]. In contrast, diethylchlorophosphite (CAS 589-57-1) exhibits greater thermal stability and is commercially available as a shelf-stable reagent . While no direct quantitative stability data are available, the qualitative difference in storage and handling requirements is operationally significant. Researchers employing dimethylchlorophosphite must allocate resources for in situ preparation, whereas diethylchlorophosphite can be procured and stored. This distinction directly impacts laboratory workflow and procurement planning.

Reagent stability Handling requirements Shelf-life

Mass Spectrometric Fragmentation Signature: Dimethyl vs. Diethyl Esters

A comparative mass spectrometric study of organophosphorus esters revealed distinct fragmentation pathways for dimethyl and diethyl phosphorochloridites under electron impact ionization [1]. Positive ions derived from all methyl esters exhibited characteristic losses of formaldehyde (CH₂O), whereas positive ions of ethyl esters consistently showed losses of C₂H₃• radicals. Diethyl phosphorochloridothioate displayed an additional principal decomposition pathway involving initial loss of a sulfur-containing fragment [1]. These divergent fragmentation signatures provide analytically useful differentiation between dimethyl and diethyl phosphorochloridites. For laboratories employing GC-MS or LC-MS for reaction monitoring or quality control, the distinct fragmentation pattern of dimethylchlorophosphite-derived species enables unambiguous identification in complex mixtures.

Mass spectrometry Analytical characterization Fragmentation

Dimethylchlorophosphite (CAS 3743-07-5): Research and Industrial Application Scenarios Based on Evidence


Synthesis of Nucleotide Analogs and Oligonucleotide Building Blocks

Dimethylchlorophosphite is employed as a phosphitylating reagent for 5′-protected nucleoside monomers in oligonucleotide synthesis. As demonstrated by Weetman (1985), dimethyl phosphorochloridite efficiently phosphitylates 5′-protected thymidine, with subsequent bromine activation yielding exclusive loss of methyl bromide [1]. This selectivity is attributed to steric protection of the 3′-position by the nucleobase and trityl group, making dimethylchlorophosphite particularly suited for solid-phase oligonucleotide synthesis methodologies. Researchers developing novel oligonucleotide therapeutics or probes should select dimethylchlorophosphite when a small, minimally sterically hindered phosphorylating agent is required to access the 5′-hydroxyl of protected nucleosides. The reagent's instability necessitates in situ preparation, which is compatible with automated synthesizer workflows where reagents are prepared and consumed within a single synthesis cycle.

Atom-Economical Synthesis of Phosphorylated Allenes

In the regioselective synthesis of phosphorylated α-hydroxyallenes via [2,3]-sigmatropic rearrangement, dimethylchlorophosphite reacts with protected alkynols to yield propargyl phosphite intermediates [2]. This methodology is atom-economical and proceeds under mild conditions, making it suitable for the preparation of complex organophosphorus scaffolds. Dimethylchlorophosphite is the reagent of choice when the target product is a dimethyl phosphonate or dimethyl phosphite ester, as opposed to diphenyl phosphinite derivatives obtained with chlorodiphenylphosphine. Researchers in medicinal chemistry or agrochemical discovery seeking to access α-hydroxyallene phosphonates for biological screening should procure dimethylchlorophosphite for this specific transformation.

Analytical Method Development and Quality Control for Organophosphorus Compounds

The distinct mass spectrometric fragmentation pattern of dimethylchlorophosphite-derived compounds—characterized by losses of formaldehyde (CH₂O) under electron impact ionization—provides a unique analytical signature that differentiates methyl phosphites from ethyl or higher alkyl analogs [3]. Quality control laboratories and analytical chemistry groups developing GC-MS or LC-MS methods for monitoring phosphorylation reactions can exploit this signature to track reaction progress, identify by-products, and confirm product identity. When dimethylchlorophosphite is employed as a reagent in a synthetic sequence, the resulting dimethyl phosphite esters exhibit this diagnostic fragmentation, whereas use of diethylchlorophosphite would yield ethyl esters with C₂H₃• radical losses. This analytical differentiation supports robust method development and facilitates troubleshooting of synthetic protocols.

Technical Documentation Hub

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